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Abstract
Etanidazole (SR-2508) is a second-generation 2-nitroimidazole hypoxic cell radiosensitizer

developed to increase the efficacy of radiation therapy in treating solid tumors. Its mechanism

of action is predicated on its selective bioreductive activation within the hypoxic

microenvironment of cancerous tissues, leading to the formation of reactive intermediates that

enhance radiation-induced DNA damage. This guide provides a comprehensive overview of the

chemical structure, physicochemical properties, synthesis, and mechanism of action of

Etanidazole, supported by quantitative data and detailed experimental methodologies.

Chemical Structure and Identification
Etanidazole, with the IUPAC name N-(2-Hydroxyethyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide,

is a derivative of 2-nitroimidazole.[1][2] Its chemical structure is characterized by a nitro-

substituted imidazole ring linked to an N-(2-hydroxyethyl)acetamide side chain.

Table 1: Chemical Identification of Etanidazole
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Identifier Value Reference(s)

IUPAC Name
N-(2-Hydroxyethyl)-2-(2-nitro-

1H-imidazol-1-yl)acetamide
[1][2]

CAS Number 22668-01-5 [3]

Molecular Formula C₇H₁₀N₄O₄

Molecular Weight 214.18 g/mol

Canonical SMILES
O=C(NCCO)CN1C=CN=C1N(

=O)=O

InChI Key
WCDWBPCFGJXFJZ-

UHFFFAOYSA-N

Physicochemical Properties
The physicochemical properties of Etanidazole influence its pharmacokinetic and

pharmacodynamic behavior, including its distribution to tumor tissues and its radiosensitizing

efficacy.

Table 2: Physicochemical Properties of Etanidazole

Property Value Reference(s)

Melting Point 162-163 °C

Partition Coefficient

(octanol/water)
0.046

Solubility in Isotonic Saline 200 mg/mL

UV max (isopropanol) 313 nm (ε 7800)

Synthesis and Characterization
Synthesis of Etanidazole

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.ncbi.nlm.nih.gov/books/NBK23464/
https://www.researchgate.net/figure/Product-ion-mass-spectra-and-tentative-fragmentation-patterns-A-Ornidazole-B-d-5_fig1_268228171
https://www.researchgate.net/publication/259765579_Synthesis_and_study_the_controlled_release_of_etronidazole_from_the_new_PEGNaY_and_PEGMCM-41_nanocomposites
https://www.benchchem.com/product/b1684559?utm_src=pdf-body
https://www.benchchem.com/product/b1684559?utm_src=pdf-body
https://www.benchchem.com/product/b1684559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A general synthetic route to Etanidazole involves the alkylation of 2-nitroimidazole with a

suitable halo-acetamide derivative. The following is a representative experimental protocol

based on related nitroimidazole syntheses.

Experimental Protocol: Synthesis of Etanidazole

Step 1: Synthesis of 2-(2-nitro-1H-imidazol-1-yl)acetic acid. This intermediate can be

prepared by reacting 2-nitroimidazole with an appropriate haloacetic acid ester followed by

hydrolysis.

Step 2: Amide Coupling. The resulting 2-(2-nitro-1H-imidazol-1-yl)acetic acid is then coupled

with 2-aminoethanol. This can be achieved using standard peptide coupling reagents, such

as dicyclohexylcarbodiimide (DCC) or by converting the carboxylic acid to an acid chloride

followed by reaction with the amine.

A detailed, specific protocol for the synthesis of Etanidazole is described by Lee et al. in US

Patent 4,371,540.

Characterization of Etanidazole
The structural confirmation and purity of synthesized Etanidazole can be determined using a

combination of spectroscopic and crystallographic techniques.

Experimental Protocol: Characterization of Etanidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used

to confirm the presence of all protons and carbons in the expected chemical environments,

confirming the molecular structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to

determine the accurate mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional

groups present in the molecule, such as the nitro group (N=O stretching), amide group (C=O

stretching and N-H bending), and hydroxyl group (O-H stretching).
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X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-

dimensional molecular structure and conformation of Etanidazole in the solid state.

Mechanism of Action and Metabolic Pathways
Radiosensitization and Bioreductive Activation
Etanidazole exerts its radiosensitizing effect selectively in hypoxic tumor cells. Under low

oxygen conditions, the nitro group of Etanidazole undergoes a one-electron reduction

catalyzed by intracellular reductases, such as NADPH-cytochrome P450 reductase. This

reduction forms a transient nitro radical anion.

In the presence of oxygen, this radical anion is rapidly re-oxidized back to the parent

compound in a futile cycle, with the concomitant production of superoxide radicals. However,

under hypoxic conditions, the nitro radical anion can undergo further reduction to form reactive

nitroso and hydroxylamine intermediates. These highly reactive species can covalently bind to

cellular macromolecules, including DNA, leading to DNA strand breaks and increased

susceptibility to radiation-induced damage.
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Caption: Bioreductive activation of Etanidazole under hypoxic conditions.

Depletion of Glutathione
Etanidazole has been shown to deplete intracellular glutathione (GSH) levels and inhibit

glutathione S-transferase (GST). Glutathione is a key cellular antioxidant that protects cells

from radiation-induced damage by scavenging free radicals and repairing DNA damage. By

reducing the levels of this protective thiol, Etanidazole further sensitizes hypoxic cells to the

cytotoxic effects of radiation.
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Caption: Etanidazole-mediated depletion of glutathione enhances radiation-induced cell death.

Metabolic Pathway
The metabolism of Etanidazole in humans primarily involves its bioreductive activation in

hypoxic tissues. The resulting reactive intermediates can form conjugates with cellular

components. While a detailed catabolic pathway for Etanidazole in humans has not been fully

elucidated, studies on other nitroimidazoles suggest that the imidazole ring can be cleaved,

and the metabolites are primarily excreted in the urine.

Quantitative Data from Preclinical and Clinical
Studies
Efficacy
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The radiosensitizing effect of Etanidazole is quantified by the sensitizer enhancement ratio

(SER), which is the ratio of radiation doses required to produce the same biological effect in the

absence and presence of the drug.

Table 3: Efficacy Data for Etanidazole

Parameter Value Condition Reference(s)

Sensitizer

Enhancement Ratio

(SER)

1.12 - 1.42
In vitro and in vivo

(100–400 mg/kg)

Radiation Dose

Modifying Factor (in

vitro)

2.40 pH 7.40

Radiation Dose

Modifying Factor (in

vitro)

1.70 pH 6.45

Radiation Dose

Modifying Factor (in

vivo)

1.47 1 g/kg

Pharmacokinetics
Pharmacokinetic studies have been conducted in both animal models and humans to

understand the absorption, distribution, metabolism, and excretion of Etanidazole.

Table 4: Pharmacokinetic Parameters of Etanidazole

Parameter Value Species Reference(s)

Plasma Half-life (t₁/₂β) 5.83 hr SCID mice

Volume of Distribution

(Vd)
0.32 L/kg SCID mice

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1684559?utm_src=pdf-body
https://www.benchchem.com/product/b1684559?utm_src=pdf-body
https://www.benchchem.com/product/b1684559?utm_src=pdf-body
https://www.benchchem.com/product/b1684559?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Toxicity
The dose-limiting toxicity of Etanidazole in clinical trials is peripheral neuropathy.

Table 5: Toxicity Data for Etanidazole from Clinical Trials

Adverse Event Incidence
Grade (if
specified)

Study Reference(s)

Peripheral

Neuropathy
18% Grade I

RTOG Phase

II/III

Peripheral

Neuropathy
6% Grade II

RTOG Phase

II/III

Nausea and

Vomiting
26%

Grade I/II (one

Grade III)

RTOG Phase

II/III

Allergy 14%
Grade I/II (one

Grade III)

RTOG Phase

II/III

Reversible

Neutropenia
13% -

RTOG Phase

II/III

Cramping/Arthral

gia Syndrome
6 of 11 patients -

Phase I (22-23

g/m² over 48 hr)

Peripheral

Neuropathy
1 of 11 patients Grade II

Phase I (22-23

g/m² over 48 hr)

Peripheral

Neuropathy
1 patient Grade III

Phase I (23 g/m²

over 96 hr)

Conclusion
Etanidazole is a well-characterized hypoxic cell radiosensitizer with a clear mechanism of

action involving bioreductive activation and glutathione depletion. Its chemical and physical

properties are well-defined, and its synthesis is achievable through established chemical

routes. While clinical trials have demonstrated its radiosensitizing potential, dose-limiting

neurotoxicity has constrained its widespread clinical application. This technical guide provides
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a foundational understanding of Etanidazole for researchers and drug development

professionals, highlighting the key data and experimental considerations for further

investigation and development of improved hypoxic cell radiosensitizers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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